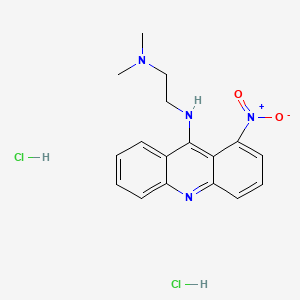
Dolomite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CaMg(CO₃)₂ . It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through the carbonization process. This involves the reaction of calcium and magnesium ions with carbonate ions in an aqueous solution. The reaction is typically carried out at controlled temperatures to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, calcium magnesium dicarbonate is often produced from this compound ore. The ore is crushed and subjected to a series of chemical reactions to separate the calcium and magnesium components. The process involves the use of carbon dioxide and water to form the carbonate compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the transfer of electrons between the compound and other reactants.
Substitution: This reaction involves the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium magnesium dicarbonate include acids, bases, and other carbonate compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving calcium magnesium dicarbonate include calcium oxide, magnesium oxide, and various carbonate salts .
Wissenschaftliche Forschungsanwendungen
Dolomite has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium and magnesium ions.
Wirkmechanismus
The mechanism of action of calcium magnesium dicarbonate involves its interaction with acids to neutralize excess acidity. In biological systems, it plays a role in maintaining calcium and magnesium balance, which is essential for various physiological processes . The compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Carbonate (CaCO₃): A common compound used as a calcium supplement and antacid.
Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.
Uniqueness
Dolomite is unique due to its dual composition of calcium and magnesium carbonates. This dual composition allows it to provide both calcium and magnesium ions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
7000-29-5 |
|---|---|
Molekularformel |
CH2CaMgO3 |
Molekulargewicht |
126.41 g/mol |
IUPAC-Name |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
InChI-Schlüssel |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
Kanonische SMILES |
C(=O)(O)O.[Mg].[Ca] |
| 16389-88-1 60937-55-5 7000-29-5 |
|
Physikalische Beschreibung |
DryPowder; Liquid; PelletsLargeCrystals |
Synonyme |
calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





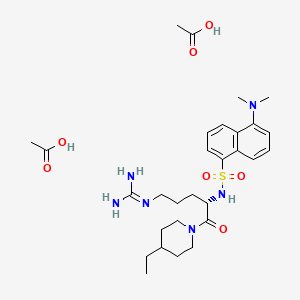

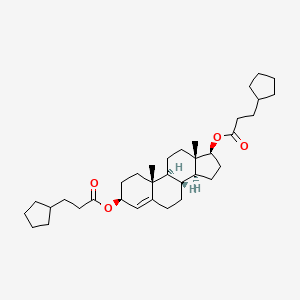
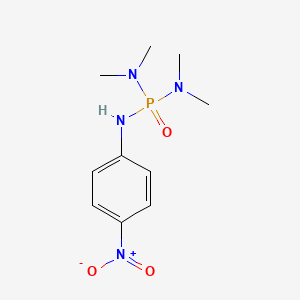
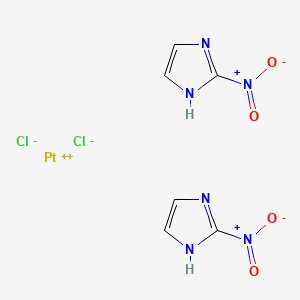
![2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride](/img/structure/B1206904.png)
